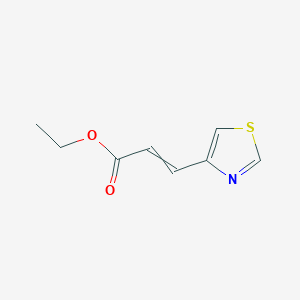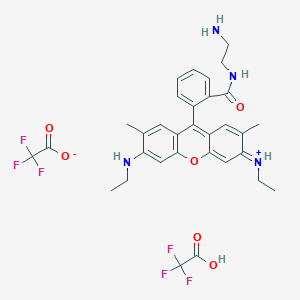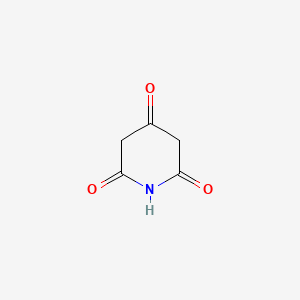
2,4,6-Piperidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Piperidinetrione, also known as glutarimide, is a heterocyclic organic compound with the molecular formula C5H5NO3. It consists of a six-membered ring containing one nitrogen atom and three carbonyl groups at positions 2, 4, and 6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Piperidinetrione typically involves the cyclization of appropriate precursors. One common method is the cyclization of glutaric acid derivatives. For instance, the dehydration of the amide of glutaric acid can yield this compound . Another method involves the use of L-Glutamine as a starting material, which undergoes protection, cyclization, and deprotection steps to form the desired compound .
Industrial Production Methods: Industrial production of this compound often employs cost-effective and scalable methods. The process generally involves the use of readily available starting materials and mild reaction conditions to ensure high yield and purity. The synthesis route involving L-Glutamine is particularly advantageous due to its simplicity and the mild conditions required .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Piperidinetrione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the carbonyl groups under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted piperidinetrione derivatives, which can exhibit different chemical and biological properties .
Applications De Recherche Scientifique
2,4,6-Piperidinetrione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: this compound derivatives have shown potential as anti-inflammatory and analgesic agents.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4,6-Piperidinetrione involves its interaction with specific molecular targets. The compound can act as a carrier molecule, transporting biologically active substituents through cell membranes. This is due to its structural similarity to uracil derivatives, allowing it to interact with receptors involved in the transport of nucleosides . Additionally, this compound can inhibit protein synthesis by interacting with ribosomal subunits .
Comparaison Avec Des Composés Similaires
2,6-Piperidinedione:
Cycloheximide: A derivative of 2,6-Piperidinedione, it is a potent inhibitor of protein synthesis.
Lenalidomide: Another derivative, used in the treatment of multiple myeloma and anemia.
Uniqueness: 2,4,6-Piperidinetrione is unique due to its three carbonyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
5768-12-7 |
|---|---|
Formule moléculaire |
C5H5NO3 |
Poids moléculaire |
127.10 g/mol |
Nom IUPAC |
piperidine-2,4,6-trione |
InChI |
InChI=1S/C5H5NO3/c7-3-1-4(8)6-5(9)2-3/h1-2H2,(H,6,8,9) |
Clé InChI |
QQNAAOIGTOESQU-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)CC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



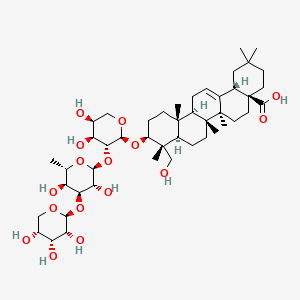
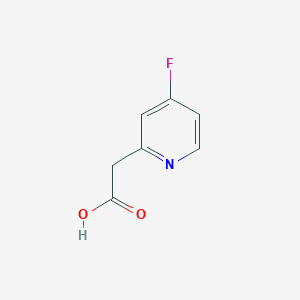

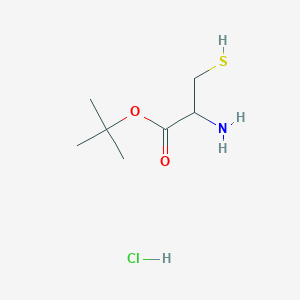
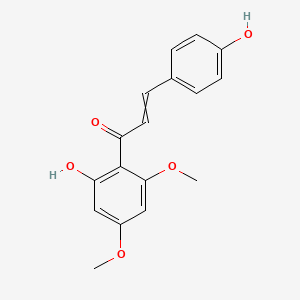



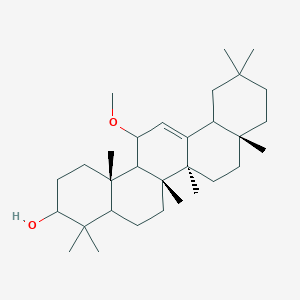
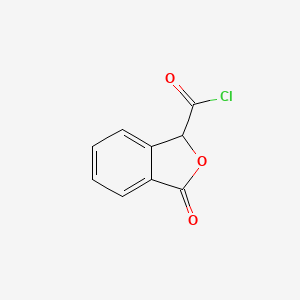
![methyl 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12437237.png)
